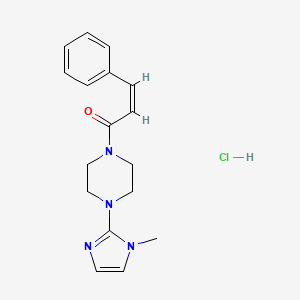

(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Description

(Z)-1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 1-methylimidazole group. The (Z)-configured propenone bridge links the piperazine moiety to a phenyl ring, and the hydrochloride salt enhances aqueous solubility.

The synthesis of analogous compounds (e.g., propenone-linked heterocycles) typically involves condensation reactions, as seen in the preparation of 1-(1H-benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, where p-coumaric acid is treated with thionyl chloride and triethylamine in tetrahydrofuran (THF) . While direct synthesis data for the target compound is unavailable, its structural features imply similar reaction pathways.

Properties

IUPAC Name |

(Z)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O.ClH/c1-19-10-9-18-17(19)21-13-11-20(12-14-21)16(22)8-7-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3;1H/b8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRACEWLCHLFDQU-CFYXSCKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride typically involves a multi-step process:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal, formaldehyde, and ammonia.

Piperazine Derivative Formation: The imidazole ring is then reacted with piperazine to form the piperazine derivative.

Condensation Reaction: The piperazine derivative undergoes a condensation reaction with cinnamaldehyde to form the final product.

Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic organic compound with a molecular weight of approximately 302.80 g/mol. It is characterized by a structure that includes an imidazole ring, a piperazine moiety, and a phenylprop-2-en-1-one backbone. This compound has applications across chemistry, biology, medicine, and industry due to its chemical reactivity and potential therapeutic properties.

Scientific Research Applications

This compound has several notable applications:

- Chemistry It serves as a building block for synthesizing more complex molecules, allowing researchers to explore various chemical transformations.

- Biology The compound is utilized to study enzyme interactions and receptor binding due to its ability to target specific biological systems.

- Medicine It shows promise as an anti-inflammatory and antimicrobial agent in preclinical studies and is investigated for potential therapeutic effects.

- Industry It is employed in developing new materials and as a catalyst in chemical processes due to its stability and reactivity.

Biological Properties and Mechanism of Action

Mechanism of Action

The mechanism of action of (Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors, modulating their signaling pathways. These interactions result in the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling a comparative analysis:

Key Observations:

Piperazine vs. In contrast, benzimidazole () and triazole () derivatives exhibit rigid planar structures, which may limit adaptability but improve specificity .

Substituent Effects :

- The 1-methylimidazole group in the target compound contributes to moderate lipophilicity, whereas the 4-hydroxyphenyl group in ’s compound increases polarity, likely improving water solubility. The dichlorophenyl group in ’s compound enhances lipophilicity, favoring membrane permeability .

Stereochemistry: The (Z)-configuration of the propenone bridge in the target compound may influence bioactivity by positioning the phenyl and piperazine groups in a specific spatial arrangement. Stereochemical data for and ’s compounds are unspecified, highlighting a critical distinction .

Pharmacological and Physicochemical Implications

- Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like those in and .

- Bioactivity : Piperazine derivatives often target neurotransmitter receptors, while triazole-containing compounds () are prevalent in antifungal agents. The target’s imidazole-piperazine hybrid structure may offer dual mechanisms of action .

Biological Activity

(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Imidazole ring : Known for its ability to interact with various biological targets.

- Piperazine moiety : Often associated with receptor binding and modulation.

- Phenylprop-2-en-1-one backbone : Contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, as evidenced by zone inhibition assays .

Anti-inflammatory Effects

Preclinical studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases. The imidazole ring is believed to play a crucial role in modulating inflammatory pathways by interacting with specific enzymes involved in inflammation.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. In cell line studies, it demonstrated significant cytotoxic effects against various cancer types, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance its cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring allows for chelation with metal ions in enzymes, inhibiting their activity.

- Receptor Modulation : The piperazine component interacts with neurotransmitter receptors, potentially influencing signaling pathways related to pain and inflammation.

- Direct Cytotoxicity : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms.

Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including our compound. Results indicated a significant reduction in bacterial growth compared to controls, supporting its potential as an antimicrobial agent .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| (Z)-Compound | S. aureus | 18 |

| (Z)-Compound | E. coli | 15 |

Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked decrease in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.